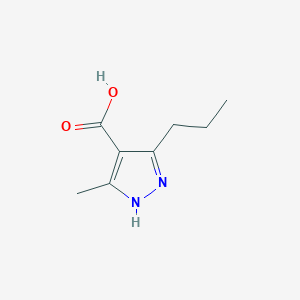

3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid

Description

General Academic Significance of Pyrazoles and Pyrazole-4-carboxylic Acid Derivatives

The pyrazole (B372694) nucleus is a prominent structural motif in a multitude of biologically active compounds. nih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, establishing them as privileged structures in drug discovery. mdpi.comnih.gov The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. nih.gov

Pyrazole derivatives have demonstrated significant potential across various therapeutic areas. eurekaselect.com Their applications are diverse and well-documented in scientific literature. eurekaselect.com

Table 1: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

| Anti-inflammatory | Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov |

| Anticancer | Certain pyrazole compounds have shown potent activity against various cancer cell lines by targeting proteins like kinases and tubulin. nih.gov |

| Antimicrobial | The scaffold is present in compounds developed to combat bacterial and fungal infections. eurekaselect.com |

| Antidepressant | Research has indicated the potential of pyrazole derivatives in modulating pathways related to depression. eurekaselect.com |

| Antiviral | Some derivatives have been investigated for their ability to inhibit viral replication. eurekaselect.com |

| Antidiabetic | Certain pyrazole-4-carboxylic acids have been explored for their potential to lower blood glucose levels. ijnrd.orgmdpi.com |

Beyond their medicinal applications, pyrazole-4-carboxylic acids serve as crucial building blocks in organic synthesis. mdpi.com The carboxylic acid group provides a reactive handle for the construction of more complex molecules, such as amides and esters, which are prevalent in agrochemical research, particularly in the development of fungicides. mdpi.commdpi.com The synthesis of polysubstituted pyrazoles is a dynamic area of research, with numerous methods developed for their efficient and regioselective construction. mdpi.com

Rationale for Focused Research on 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic Acid within the Pyrazole Class

While the broader class of pyrazole derivatives has been extensively studied, research into specific analogues like 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is driven by the principles of structure-activity relationship (SAR). The nature and position of substituents on the pyrazole ring are critical determinants of a molecule's biological activity. nih.gov The specific substitution pattern of a methyl group at the C3 position and a propyl group at the C5 position presents a unique combination of steric and electronic features.

The rationale for investigating this particular compound can be inferred from the known significance of its constituent parts:

3,5-Disubstituted Pyrazole Core: This arrangement is a common feature in many active compounds. The substituents at these positions can significantly influence the molecule's binding affinity to target proteins. nih.gov

Methyl Group (at C3): The small, lipophilic methyl group can enhance binding to hydrophobic pockets in enzymes or receptors and can influence the molecule's metabolic stability.

Propyl Group (at C5): The larger propyl group contributes further to the molecule's lipophilicity, which can be crucial for cell membrane permeability. The presence of alkyl groups is a known feature in medicinally important pyrazoles. For instance, a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is a key intermediate in the synthesis of the well-known drug Sildenafil. researchgate.net

Carboxylic Acid (at C4): This functional group can act as a hydrogen bond donor and acceptor, forming critical interactions with biological targets. It also provides a site for further chemical modification. mdpi.com

Although direct and extensive research on 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is not widely published, its structural similarity to other pyrazoles with known utility in agrochemicals and pharmaceuticals suggests its potential as a valuable research target. chemimpex.com For example, a positional isomer, 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid, has been identified as a key building block for developing effective herbicides and has been explored for potential therapeutic applications in anti-inflammatory and anti-cancer research. chemimpex.com This highlights the general interest in the methyl- and propyl-substituted pyrazole carboxylic acid framework. Focused research on the 3-methyl-5-propyl-4-carboxylic acid isomer is therefore a logical step in the systematic exploration of the chemical space around this promising scaffold.

Overview of Current Research Trajectories and Underexplored Aspects of Pyrazole Carboxylic Acids

Contemporary research on pyrazole carboxylic acids continues to be a vibrant area of chemical science. Several key trajectories are guiding current investigations:

Development of Novel Therapeutics: A primary focus remains the design and synthesis of new pyrazole derivatives with enhanced potency and selectivity for various biological targets, particularly in oncology and inflammatory diseases. nih.govnih.gov Structure-activity relationship studies are continuously being performed to optimize lead compounds. nih.gov

Agrochemical Innovation: The search for new fungicides and herbicides with novel modes of action is a significant driver of research, with pyrazole carboxamides being a particularly successful class. mdpi.commdpi.com

Advanced Synthesis Methods: Chemists are exploring new, more efficient, and environmentally friendly methods for synthesizing substituted pyrazoles. This includes the use of novel catalysts and one-pot reaction sequences to improve yields and reduce waste. mdpi.com Coinage metal-catalyzed cyclizations represent an innovative, though still somewhat underexplored, approach to creating diverse pyrazole structures. acs.org

Fused Heterocyclic Systems: Pyrazole-4-carboxylic acids are valuable precursors for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which often exhibit unique biological properties distinct from their monocyclic counterparts. mdpi.com

Despite the extensive body of research, several aspects of pyrazole chemistry remain underexplored:

Tautomerism and its Biological Implications: Pyrazoles can exist in different tautomeric forms, which can influence their reactivity and how they are recognized by biological targets. nih.govmdpi.com A deeper understanding and strategic utilization of this phenomenon in drug design could lead to the development of more effective therapeutic agents. mdpi.com

Systematic Exploration of Substitution Patterns: While certain substitution patterns are well-studied, a vast chemical space of differently substituted pyrazole carboxylic acids remains to be systematically synthesized and evaluated for biological activity.

Applications in Materials Science: The potential of pyrazole derivatives in areas like organic light-emitting diodes (OLEDs) or as sensors, owing to their photophysical properties, is an emerging field that warrants further investigation. mdpi.com

The continued exploration of both established and underexplored facets of pyrazole carboxylic acid chemistry promises to yield new molecules with significant scientific and practical impact.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-propyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-6-7(8(11)12)5(2)9-10-6/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXQQRLYLWEEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Propyl 1h Pyrazole 4 Carboxylic Acid and Its Analogs

Classical Approaches in Pyrazole (B372694) Carboxylic Acid Synthesis

Traditional methods for synthesizing the pyrazole ring are well-established and remain widely used. These approaches often involve the condensation of key building blocks to form the heterocyclic core.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules like substituted pyrazoles. rsc.orgnih.gov These reactions are valued for their high atom, pot, and step economy. nih.gov A common MCR strategy for pyrazole synthesis involves the one-pot condensation of a 1,3-dicarbonyl compound, a hydrazine (B178648), and a source for the C4 substituent. beilstein-journals.org

For the synthesis of pyrazole-4-carboxylic acid precursors, a three-component reaction can be employed using β-ketoesters, hydrazines, and a suitable third component. nih.gov Subsequent hydrolysis (saponification) of the resulting ester at the C4 position yields the desired pyrazole-4-carboxylic acid. beilstein-journals.orgnih.gov The versatility of this method allows for the synthesis of a wide array of analogs by varying the starting materials.

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Hydrazine Hydrate (B1144303) | Graphene Oxide / Water | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Ethyl Acetoacetate | Hydrazines | Imidazole | Aqueous Media | Pyrazole Compounds | acs.org |

| Aldehydes | Terminal Acetylides | Hydrazines | Molecular Iodine | 3,5-Disubstituted Pyrazoles | nih.gov |

Cyclocondensation Reactions with Hydrazines

The most classic and fundamental method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, often referred to as the Knorr pyrazole synthesis. beilstein-journals.org This pathway is highly effective for producing 3,5-disubstituted pyrazoles. To synthesize a precursor for 3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, a suitable β-dicarbonyl compound bearing methyl and propyl groups would be reacted with hydrazine.

The regioselectivity of the reaction, which determines the final position of the substituents (e.g., 3-methyl-5-propyl vs. 3-propyl-5-methyl), can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, the reaction of an unsymmetrical diketone with a substituted hydrazine can yield two regioisomers, although one often predominates. nih.gov

Vilsmeier-Haack Reaction and Subsequent Oxidative Transformations

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. mdpi.comchemmethod.com This reaction is not used to build the pyrazole ring itself, but rather to introduce a formyl group (-CHO) at the C4 position of a pre-synthesized pyrazole. nih.gov The synthesis of 3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid via this route involves a two-step process:

Synthesis of the Pyrazole Core: First, 3-methyl-5-propyl-1H-pyrazole is synthesized, typically through the cyclocondensation of 2,4-heptanedione with hydrazine hydrate.

Vilsmeier-Haack Formylation: The resulting pyrazole is then treated with the Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 4-position, yielding 3-methyl-5-propyl-1H-pyrazole-4-carbaldehyde. chemmethod.combohrium.comresearchgate.net

Oxidation: The final step is the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. researchgate.net This oxidation can be achieved using various oxidizing agents.

This method is widely applicable and allows for the conversion of various substituted pyrazoles into their 4-formyl and, subsequently, 4-carboxylic acid derivatives. chemmethod.comdegres.eu

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These include the use of advanced catalytic systems and alternative reaction media.

Catalytic Oxidation Methods for Pyrazole-4-carbaldehydes

The oxidation of pyrazole-4-carbaldehydes to pyrazole-4-carboxylic acids is a critical transformation. While strong oxidizing agents like potassium permanganate (B83412) can be used, catalytic methods are preferred as they are often milder and more selective. researchgate.net An efficient strategy involves the use of vanadium catalysts in the presence of hydrogen peroxide (H₂O₂) as a green oxidant. This approach has been successfully applied to a range of 4-formylpyrazoles, providing the corresponding carboxylic acids in high yields. researchgate.net Other catalytic systems, such as those based on ruthenium or iron, have also been explored for the oxidation of alcohols to aldehydes and further to carboxylic acids, which are relevant to this synthetic step. nih.govumich.edu

Table 2: Catalytic Systems for Oxidation of Aldehydes to Carboxylic Acids

| Catalyst | Oxidant | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Vanadium complexes | 30% H₂O₂ | Pyrazole-4-aldehydes | Efficient and high-yielding | researchgate.net |

| AgNO₃ | 30% H₂O₂ | Aromatic and aliphatic aldehydes | Broad applicability | researchgate.net |

| Pyrazole-linked Co(II) complexes | O₂ | 2-aminophenol | Biomimetic oxidation | researchgate.netbohrium.com |

Utilization of Ionic Liquids as Reaction Media

Table 3: Application of Ionic Liquids in Pyrazole Synthesis

| Ionic Liquid | Reaction Type | Role of IL | Advantages | Reference |

|---|---|---|---|---|

| [Et₃NH][HSO₄] | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles | Catalyst and medium | Excellent yield, room temperature, reusable | nih.gov |

| [(EMIM)Ac] | Four-component synthesis of pyrano[2,3-c]pyrazoles | Catalyst | Short reaction time, high yield (up to 98%) | tandfonline.com |

| [C₄mim][FeCl₄] | One-pot condensation of hydrazines and 1,3-diketones | Homogeneous catalyst | Reusable catalyst, room temperature | ias.ac.in |

Regioselective Synthesis Strategies for Pyrazole Core Functionalization

The regioselective synthesis of polysubstituted pyrazoles, such as 3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, is a significant challenge due to the potential for isomeric mixtures. researchgate.net The classical approach, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a cornerstone of pyrazole synthesis. mdpi.com The regiochemical outcome of this reaction is highly dependent on the nature of the substituents on both reactants and the reaction conditions employed. nih.govmdpi.com

For the synthesis of a 3,5-disubstituted-4-carboxypyrazole, the key precursor is a 1,3-diketone that is 2-substituted with a carboxyl group or its ester equivalent. The reaction with hydrazine hydrate would then lead to the desired pyrazole core. The primary challenge lies in controlling which nitrogen atom of the hydrazine attacks which carbonyl group, thereby determining the final placement of the methyl and propyl groups at the C3 and C5 positions.

Gosselin and co-workers demonstrated a highly regioselective method for synthesizing 1-aryl-3,4,5-substituted pyrazoles by reacting 1,3-diketones with arylhydrazines. mdpi.comorganic-chemistry.org They found that conducting the condensation in aprotic dipolar solvents, such as N,N-dimethylacetamide (DMAc), at room temperature provides excellent yields and high regioselectivity. mdpi.comnih.govorganic-chemistry.org This is a significant improvement over conventional methods that use protic solvents like ethanol (B145695), which often result in equimolar mixtures of regioisomers. nih.govmdpi.com The selectivity in these reactions is influenced by the electronic and steric properties of the substituents on the diketone. While a trifluoromethyl (CF3) group can direct the regioselectivity almost exclusively, this control is diminished when it is replaced by alkyl groups like methyl (CH3). nih.govmdpi.com

Alternative strategies have also been developed to ensure high regioselectivity. One such method involves the use of hydrazones derived from enolizable ketones, which can react with electrophilic reagents like the Vilsmeier-Haack reagent (DMF-POCl3). researchgate.net This approach typically yields pyrazole-4-carbaldehydes, which can subsequently be oxidized to the corresponding carboxylic acid, thus providing a regioselective route to the 4-carboxy functionalization. researchgate.net Furthermore, multicomponent reactions and 1,3-dipolar cycloadditions offer modern and efficient pathways to construct the pyrazole ring with controlled functionalization. nih.gov

Mechanistic Insights into Pyrazole Carboxylic Acid Formation

The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine proceeds via a well-established cyclocondensation mechanism. The process is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone. This is typically followed by the elimination of a water molecule to form a hydrazone intermediate.

The next crucial step is an intramolecular cyclization. The second nitrogen atom of the hydrazone moiety attacks the remaining carbonyl carbon, forming a five-membered heterocyclic intermediate. This intermediate is a non-aromatic pyrazoline derivative. The final step is a dehydration reaction, where a second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring. nih.gov The addition of a strong acid can catalyze and accelerate this final dehydration step, often leading to improved reaction yields. nih.gov

When the goal is to synthesize a pyrazole-4-carboxylic acid, the 1,3-dicarbonyl starting material must contain a carboxylic acid or ester group at the C2 position. This substituent is carried through the reaction sequence. The mechanism does not inherently form the carboxylic acid; rather, it constructs the pyrazole ring around the pre-existing functional group. The stability of the carboxylic acid or ester group under the reaction conditions is therefore a critical consideration. In some cases, the synthesis is performed using an ester, which is then hydrolyzed to the carboxylic acid in a separate, final step. mdpi.com This two-step approach can prevent potential side reactions associated with the free carboxylic acid during the ring-forming condensation.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and regioselectivity of pyrazole synthesis. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Solvent Effects: The choice of solvent has a profound impact on regioselectivity. As established by Gosselin et al., aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) are superior for the condensation of arylhydrazines with 1,3-diketones, affording high selectivity even at ambient temperatures. nih.govmdpi.comorganic-chemistry.org In contrast, protic solvents such as ethanol often lead to poor selectivity. nih.govmdpi.com

Temperature and Reaction Time: While some classical methods require heating, modern optimized procedures can often be run at room temperature, which can improve selectivity by minimizing side reactions. mdpi.comorganic-chemistry.org Continuous flow chemistry offers precise control over temperature and residence time, allowing for rapid optimization and high-throughput screening of reaction conditions. nih.govgalchimia.com For example, in a flow synthesis of pyrazoles, reaction temperatures were optimized to 150-170°C with residence times of only a few minutes, achieving high yields. galchimia.com

The following table summarizes the impact of various conditions on pyrazole synthesis, based on findings from related studies.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Solvent | N,N-Dimethylacetamide (aprotic) | High regioselectivity (e.g., >99.8:0.2) and good yields (79-89%) at room temperature. | nih.govmdpi.com |

| Solvent | Ethanol (protic) | Often results in poor selectivity, yielding equimolar mixtures of regioisomers. | nih.govmdpi.com |

| Catalyst | Acid (e.g., HCl) | Accelerates the dehydration step, potentially increasing overall yield. | nih.gov |

| Catalyst | Lewis Acid (e.g., LiClO4) | Necessary for the reaction to proceed; enhances reaction rate. | mdpi.com |

| Technology | Flow Chemistry | Allows for rapid optimization of temperature and residence time, leading to high yields in short reaction times. | nih.govgalchimia.com |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Process Safety and Thermal Management: Exothermic reactions are a major concern during scale-up. The nitration of a pyrazole carboxylic acid, for example, was found to be highly exothermic and could lead to a dangerous thermal runaway and pressure buildup if not properly controlled. researchgate.net Careful calorimetric studies (e.g., Differential Scanning Calorimetry) and robust cooling systems are essential to manage the heat generated during the reaction.

Green Chemistry and Process Mass Intensity (PMI): Modern large-scale synthesis places a strong emphasis on sustainability. This includes using fewer and less hazardous solvents, reducing energy consumption, and minimizing waste. The Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, is a key metric. A greener approach for a large-scale pyrazole synthesis successfully reduced the PMI to below 60. researchgate.net

Continuous Flow Manufacturing: Flow chemistry is increasingly being adopted for large-scale production as an alternative to traditional batch processing. nih.gov Its advantages include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. nih.gov This technology allows for the safe in-situ generation and consumption of potentially unstable intermediates, which is often difficult to manage in large batch reactors. nih.gov

Raw Material Sourcing and Purity: For the large-scale synthesis of a specific compound like 3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, the cost and availability of starting materials become critical factors. A process developed for a similar key intermediate was deemed practical and cost-effective because it utilized in-house raw materials and technologies. thieme.de Furthermore, controlling isomer formation during cyclization and employing efficient crystallization methods were key to obtaining the final product with very high purity (up to 99%). thieme.de

Chemical Transformations and Derivatization of 3 Methyl 5 Propyl 1h Pyrazole 4 Carboxylic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrazole (B372694) ring is a versatile handle for numerous functional group interconversions, serving as a gateway to esters, amides, alcohols, aldehydes, and other reactive intermediates.

The synthesis of esters and amides from pyrazole-4-carboxylic acids is a common strategy for creating new chemical entities with varied biological and material properties.

Esterification: The conversion of 3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) by refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, esterification can be performed under milder conditions. For instance, pyrazole-4-carboxylic acids can be reacted with alkyl halides in the presence of a base to yield the desired esters. This method is particularly useful for preparing a variety of alkyl esters. google.com

Amidation: Amide derivatives are frequently synthesized due to their prevalence in biologically active molecules. The direct amidation of carboxylic acids with amines is possible but often requires harsh conditions. A more common and efficient laboratory-scale approach involves a two-step process. First, the carboxylic acid is converted into a more reactive intermediate, such as an acid chloride. mdpi.comdergipark.org.tr This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. mdpi.com Various coupling agents can also facilitate the direct formation of amides from the carboxylic acid and amine, bypassing the need for the acid chloride.

| Reaction Type | Reagents | Product | Ref. |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl 3-methyl-5-propyl-1H-pyrazole-4-carboxylate | google.com |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | N-substituted 3-methyl-5-propyl-1H-pyrazole-4-carboxamide | mdpi.comdergipark.org.tr |

| Direct Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC, EDC) | N-substituted 3-methyl-5-propyl-1H-pyrazole-4-carboxamide | mdpi.comrsc.org |

The carboxylic acid group can be reduced to yield primary alcohols or, with more control, aldehydes.

Alcohol Formation: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids and their ester derivatives to primary alcohols. harvard.edulibretexts.org The reaction typically involves treating the carboxylic acid or ester with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent capable of reducing carboxylic acids to alcohols, showing good selectivity in the presence of other functional groups like esters. harvard.edu

Aldehyde Formation: The reduction of a carboxylic acid directly to an aldehyde is challenging as aldehydes are more easily reduced than the starting acid. Therefore, this transformation is usually accomplished indirectly. The carboxylic acid is first converted to a derivative like an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a mild, sterically hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). harvard.edu This prevents over-reduction to the primary alcohol.

| Starting Material | Reagent | Product | Ref. |

| Carboxylic Acid | LiAlH₄ or BH₃·THF | (3-Methyl-5-propyl-1H-pyrazol-4-yl)methanol | harvard.edulibretexts.orgorganic-chemistry.org |

| Ester | LiAlH₄ | (3-Methyl-5-propyl-1H-pyrazol-4-yl)methanol | libretexts.org |

| Acid Chloride | LiAl(Ot-Bu)₃H | 3-Methyl-5-propyl-1H-pyrazole-4-carbaldehyde | harvard.edu |

To enhance the electrophilicity of the carboxyl carbon for subsequent nucleophilic acyl substitution reactions, the carboxylic acid is often converted into an acid halide or an anhydride (B1165640).

Acid Halides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). mdpi.comdergipark.org.tr Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion. These reagents transform the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride.

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration coupling of two equivalents of the carboxylic acid. This can be achieved using various dehydrating agents or by reacting the carboxylic acid with a corresponding acid chloride. nih.gov For example, treatment of a carboxylic acid with triphenylphosphine (B44618) oxide and oxalyl chloride provides a mild and efficient method for anhydride synthesis. nih.gov These anhydrides serve as effective acylating agents in various organic transformations.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, but its reactivity is influenced by the presence of two nitrogen atoms and the existing substituents.

Pyrazoles are considered electron-rich aromatic systems and are generally susceptible to electrophilic aromatic substitution. researchgate.net However, the reactivity and regioselectivity are complex. The pyrazole ring contains a pyridine-like nitrogen (electron-withdrawing) and a pyrrole-like nitrogen (electron-donating). researchgate.net

For 3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid, the 4-position is already substituted. Electrophilic substitution would have to occur at the C-5 position (currently holding the propyl group) or on one of the nitrogen atoms. However, direct electrophilic substitution on a pyrazole ring that is already substituted at the 4-position is not common. Reactions like nitration, if forced, would likely be directed by the existing activating (alkyl) and deactivating (carboxyl) groups, though conditions may be harsh. researchgate.netmasterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group generally deactivates the ring towards electrophilic attack. researchgate.net

The unsubstituted pyrrole-like nitrogen (N1) of the pyrazole ring is nucleophilic and can be readily functionalized through alkylation or acylation.

N-Alkylation: The N-H proton of the pyrazole is weakly acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile that readily reacts with alkylating agents like alkyl halides to afford N-alkylated pyrazoles. ktu.edu When the pyrazole ring is unsymmetrically substituted at the 3- and 5-positions, as in the target molecule, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 alkylation), although one isomer may be sterically or electronically favored. mdpi.comsemanticscholar.org Alternative methods, such as acid-catalyzed alkylation using trichloroacetimidates, have also been developed to provide access to N-alkyl pyrazoles under different conditions. mdpi.comsemanticscholar.org

N-Acylation: Similar to alkylation, N-acylation can be achieved by treating the pyrazole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction yields N-acylpyrazole derivatives.

| Reaction Type | Reagents | Product | Ref. |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | 1-Alkyl-3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid (and regioisomer) | ktu.edugoogle.com |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 1-Acyl-3-methyl-5-propyl-1H-pyrazole-4-carboxylic acid |

Formation of Condensed Heterocyclic Systems Involving the Pyrazole Moiety

The pyrazole ring and its adjacent carboxylic acid group in 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid provide a robust platform for the construction of fused heterocyclic systems. These condensed systems are of significant interest due to their prevalence in pharmacologically active compounds. Key examples of such transformations include the synthesis of pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives can be achieved through a multi-step sequence starting from a derivative of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid. A common strategy involves the conversion of the carboxylic acid to a carboxamide, followed by cyclization. For instance, treatment of 4-amino-1-methyl-3-propyl-4,5-dihydro-1H-pyrazole-5-carboxamide with a substituted carboxylic acid in the presence of coupling agents like EDCI and HOBt, followed by cyclization with sodium ethoxide, yields the pyrazolo[4,3-d]pyrimidinone core. researchgate.netnih.gov Subsequent chlorination with phosphorus oxychloride (POCl₃) and nucleophilic substitution with various amines can introduce further diversity into the final structure. researchgate.netnih.gov

Similarly, the construction of the pyrazolo[3,4-b]pyridine ring system typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com Therefore, a necessary preliminary transformation for 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid would be the conversion of the carboxylic acid group into an amino group, for example, through a Curtius, Hofmann, or Schmidt rearrangement. The resulting 5-amino-3-methyl-4-propyl-1H-pyrazole could then undergo cyclocondensation with various β-dicarbonyl compounds to furnish the desired pyrazolo[3,4-b]pyridine scaffold. nih.govmdpi.com Three-component reactions involving an aldehyde, a ketone, and a 5-aminopyrazole have also been reported as an efficient method for the synthesis of these fused systems. nih.gov

| Target Heterocycle | Key Intermediate from Target Compound | Typical Reaction Partners | Key Reaction Type |

|---|---|---|---|

| Pyrazolo[4,3-d]pyrimidine | 4-Aminopyrazole-5-carboxamide derivative | Substituted carboxylic acids, POCl₃, Amines | Amide coupling, Cyclization, Nucleophilic substitution |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | Cyclocondensation |

Exploration of Chemo-, Regio-, and Stereoselectivity in Reactions

The reactions of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid and its derivatives are governed by principles of selectivity that dictate the outcome of chemical transformations.

Chemoselectivity is evident in reactions where one functional group reacts preferentially over another. For example, in the synthesis of pyrazolo[4,3-d]pyrimidines, the initial amide formation selectively involves the carboxylic acid group of a reaction partner and the amino group of the pyrazole derivative, without affecting other potentially reactive sites.

Regioselectivity is a critical consideration, particularly in the formation of the pyrazole ring itself and in subsequent functionalization. During the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can potentially yield two different regioisomers. The regiochemical outcome is influenced by the nature of the substituents on both reactants and the reaction conditions. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the use of arylhydrazine hydrochlorides has been shown to favor the formation of the 1,3-regioisomer, while the free hydrazine (B178648) leads to the 1,5-regioisomer. The steric and electronic properties of the substituents on the dicarbonyl precursor also play a significant role in directing the initial nucleophilic attack of the hydrazine.

In the context of forming pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl groups will determine which one is preferentially attacked by the amino group of the pyrazole, thus dictating the final substitution pattern on the pyridine (B92270) ring. mdpi.com When the electrophilicity of the two carbonyls is significantly different, a high degree of regioselectivity can be achieved. mdpi.com

Stereoselectivity becomes relevant when chiral centers are introduced during the reaction sequence. While the core structure of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is achiral, derivatization reactions can introduce stereocenters. For example, if the propyl group were to be functionalized at its α- or β-position to introduce a chiral center, subsequent reactions would need to be controlled to achieve the desired stereoisomer. At present, specific studies on stereoselective reactions involving this particular pyrazole are not widely documented in the available literature.

Kinetic and Thermodynamic Studies of Key Chemical Reactions

The understanding of kinetic and thermodynamic parameters is crucial for optimizing reaction conditions and predicting the feasibility and outcome of chemical transformations.

Kinetic control versus thermodynamic control can play a significant role in the synthesis of substituted pyrazoles. In some synthetic routes to pyrazoles, a kinetically favored product may be formed initially, which can then rearrange to a more thermodynamically stable isomer under the reaction conditions or upon prolonged reaction times. For example, in the synthesis of certain 3,5-disubstituted pyrazoles, it has been observed that a tandem Michael addition/cyclocondensation can lead to a kinetically controlled product, while different reaction conditions can favor a thermodynamically controlled cycloisomerization to a furan (B31954) derivative. nih.gov

While detailed quantitative kinetic and thermodynamic data for the specific reactions of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid are not extensively available in the public domain, general principles can be applied. For instance, the nitration of a pyrazole ring is a highly exothermic reaction. acs.org The rate of this electrophilic substitution is influenced by the electron density of the pyrazole ring, which is in turn affected by the nature of the substituents.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the thermodynamics of reaction pathways. For the cyclocondensation reaction leading to pyrazole formation, thermodynamic potentials can be calculated to determine the most favorable reaction pathway under different conditions (e.g., neutral vs. basic catalysis). researchgate.net Such calculations can help to rationalize observed regioselectivities and guide the development of more efficient synthetic methods.

| Factor | Influence on Reaction | Example |

|---|---|---|

| Nature of Reactants | Determines regioselectivity in pyrazole and fused ring formation. | Use of arylhydrazine vs. its hydrochloride salt leads to different regioisomers. |

| Reaction Conditions (Solvent, Temperature, Catalyst) | Can shift the balance between kinetic and thermodynamic products. | Different solvents and catalysts can favor one regioisomer over another in pyrazole synthesis. |

| Electronic and Steric Effects of Substituents | Influences the reactivity of different sites within the molecule. | Electron-withdrawing groups can deactivate the pyrazole ring towards electrophilic substitution. |

Advanced Structural Analysis and Spectroscopic Elucidation

Solid-State Structural Determination via Single Crystal X-ray Diffraction

For instance, the crystal structure of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid was determined to be in the monoclinic P21/c space group. researchgate.net It is anticipated that 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid would exhibit similar fundamental structural features, including a planar pyrazole (B372694) ring.

Table 1: Representative Crystallographic Data for an Analogous Pyrazole Carboxylic Acid

| Parameter | 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid researchgate.net |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9336 (19) |

| b (Å) | 19.121 (7) |

| c (Å) | 9.568 (4) |

| β (°) | 92.136 (7) |

| Volume (ų) | 902.0 (6) |

This data is for a structural analog and serves as a predictive model.

The crystal packing of pyrazole carboxylic acids is predominantly governed by strong intermolecular hydrogen bonds. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), while the pyridine-like nitrogen atom of the pyrazole ring is a strong hydrogen bond acceptor.

In the solid state, these molecules typically form robust supramolecular structures. A common motif involves strong O–H⋯N hydrogen bonds between the carboxylic acid's hydroxyl group and the sp²-hybridized nitrogen of the pyrazole ring of an adjacent molecule. researchgate.netresearchgate.net This interaction connects molecules into chains or dimers. For example, in the crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, intermolecular O–H⋯N hydrogen bonds link adjacent molecules to form a one-dimensional chain. researchgate.net

In the crystalline state, the pyrazole ring is expected to be essentially planar. The substituents—methyl, propyl, and carboxylic acid groups—will be positioned relative to this plane. The carboxylic acid group is often nearly coplanar with the pyrazole ring to maximize conjugation, though some torsion may be observed. mdpi.com The propyl group, with its flexible alkyl chain, may exhibit some degree of disorder within the crystal structure, adopting different conformations. researchgate.net The dihedral angle between the plane of the pyrazole ring and the plane of the carboxylic acid group is a key conformational parameter, which in related structures can vary but is often small, indicating a high degree of planarity. researchgate.net

Solution-State Conformation and Dynamic Studies

In solution, the conformation and dynamics of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid can be investigated using advanced NMR techniques. Unlike the static picture provided by X-ray crystallography, solution-state studies reveal information about molecular motion and equilibria.

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure. For 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid, the spectra would show characteristic signals for the methyl and propyl groups, as well as for the pyrazole ring carbons and the carboxylic acid group. researchgate.net The N-H proton of the pyrazole ring and the O-H proton of the carboxylic acid would likely appear as broad singlets, with chemical shifts dependent on solvent and concentration.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Group | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Propyl -CH₃ | ~0.9-1.0 (t) | ~13-14 |

| Propyl -CH₂- | ~1.6-1.8 (m) | ~21-23 |

| Propyl -CH₂- (attached to ring) | ~2.8-2.9 (t) | ~29-31 |

| Methyl -CH₃ | ~2.4-2.5 (s) | ~12-15 |

| Carboxylic Acid -COOH | ~8.0-12.0 (br s) | ~160-165 |

| Pyrazole C3, C4, C5 | - | ~110-150 |

| Pyrazole N-H | Variable (br s) | - |

Note: These are estimated values based on analogous compounds. researchgate.netresearchgate.net s=singlet, t=triplet, m=multiplet, br s=broad singlet.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals.

Variable-temperature NMR is particularly useful for studying the prototropic tautomerism inherent in N-unsubstituted pyrazoles. ktu.edu For 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid, two tautomeric forms are possible. At room temperature, the proton exchange between the two nitrogen atoms is often rapid on the NMR timescale, resulting in averaged signals. ktu.edu By lowering the temperature, this exchange can be slowed or "frozen out," allowing for the observation of distinct signals for each tautomer. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy provides information about the functional groups present in a molecule and the strength of intermolecular interactions.

The FT-IR spectrum of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is expected to be dominated by features arising from the carboxylic acid and pyrazole moieties. A very broad absorption band in the 2500–3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer or chain. researchgate.net The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. mdpi.comresearchgate.net Other key absorptions include C-H stretching vibrations from the alkyl groups (2800–3000 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring (1400–1600 cm⁻¹). nih.gov

Table 3: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 2500–3300 (broad) | O-H stretch (H-bonded) |

| 2800–3000 | C-H stretch (alkyl) |

| ~1700 (strong) | C=O stretch (carboxylic acid) |

| 1400–1600 | C=N, C=C stretch (pyrazole ring) |

Note: These are estimated frequencies based on general spectroscopic data for pyrazole carboxylic acids. researchgate.netmdpi.comresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring.

High-Resolution Mass Spectrometry for Elucidation of Reaction Products and Isomers

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. mdpi.commdpi.com For 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid (C₈H₁₂N₂O₂), the expected exact mass would be calculated.

In addition to the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻), mass spectrometry reveals characteristic fragmentation patterns that provide structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, either as COOH (45 Da) or CO₂ (44 Da). Other fragmentations would involve cleavage of the propyl side chain. The high resolution of the technique allows for the differentiation of isomers with the same nominal mass.

In-Depth Analysis of 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid Remains Elusive in Scientific Literature

Efforts to locate detailed experimental data, including advanced Nuclear Magnetic Resonance (NMR) studies, single-crystal X-ray crystallography, and in-depth mass spectrometry analysis for 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid, have been unsuccessful. Scientific publications detailing the synthesis and characterization of this specific molecule, which would typically include such data, could not be identified through extensive searches of scholarly databases.

Consequently, information regarding the chiroptical properties of its enantiomerically pure derivatives is also unavailable. The study of chiroptical properties, such as optical rotation and circular dichroism, is contingent upon the synthesis and separation of individual enantiomers, a process that does not appear to have been documented for this particular pyrazole derivative in the accessible scientific literature.

While the broader class of pyrazole carboxylic acids has been the subject of extensive research, the specific substitution pattern of a methyl group at the 3-position, a propyl group at the 5-position, and a carboxylic acid at the 4-position of the pyrazole ring has not been a focus of published academic research. General methodologies for the synthesis and spectroscopic analysis of pyrazole derivatives are well-established; however, without specific experimental data for 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid, a detailed and scientifically accurate article on its advanced structural analysis and spectroscopic elucidation cannot be generated at this time.

Further research and publication by synthetic and analytical chemists would be necessary to provide the specific data required for a comprehensive discussion as outlined in the requested article structure.

Applications in Coordination Chemistry and Metal Organic Frameworks

Ligand Design Principles for 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic Acid

The design of ligands is a crucial aspect of coordination chemistry, as the properties of the resulting metal complexes are highly dependent on the nature of the organic ligand. For 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid, several key principles govern its use as a ligand. Pyrazole-based chelating ligands, such as this one, are known to form a wide array of coordination complexes with various metal ions, resulting in different coordination geometries and nuclearities. worktribe.com

The 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid ligand possesses two primary coordination sites: the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylic acid group. This dual functionality allows for both chelating and bridging coordination modes.

In its deprotonated form (pyrazolate), the ligand can act as an anionic monodentate, exo-bidentate (bridging two metal centers), or endo-bidentate (chelating a single metal center) ligand. ekb.eg The pyrazolate anion is a well-studied species in coordination chemistry and is known to form stable complexes. ekb.eg The carboxylic acid group can also coordinate to metal ions in a variety of ways, including monodentate, bidentate chelating, and bridging fashions.

The combination of the pyrazole and carboxylate groups within the same molecule provides a versatile platform for constructing coordination polymers. worktribe.com The specific coordination mode adopted depends on factors such as the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, in some tetrahedral metal ions like cobalt(II) or zinc(II), an intramolecular hydrogen bond can form between a neutral monodentate pyrazole ligand and an anionic monodentate carboxylate, creating a stable seven-membered ring motif. researchgate.net

The pyrazolate anion is particularly effective at bridging two metal centers, leading to the formation of dinuclear or polynuclear complexes. ekb.egresearchgate.net This bridging capability is fundamental to the construction of extended structures like coordination polymers and MOFs.

The methyl and propyl substituents at the 3 and 5 positions of the pyrazole ring in 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid have a significant impact on its coordination chemistry. These alkyl groups exert both steric and electronic effects that can influence the stability of the resulting metal complexes and their crystal packing. rsc.org

Electronic Effects: Alkyl groups are generally considered to be electron-donating. These inductive effects can increase the electron density on the pyrazole ring, potentially enhancing its donor properties and influencing the strength of the metal-ligand bond. The electronic nature of substituents on the pyrazole ring is known to affect the stability of the metal complexes. researchgate.net

The interplay of these steric and electronic effects allows for the fine-tuning of the ligand's properties and, consequently, the rational design of metal complexes with desired structures and functionalities. rsc.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-carboxylic acid ligands can be achieved through various methods, often involving the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are typically characterized using techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

A variety of transition metal complexes have been synthesized using pyrazole-carboxylic acid derivatives. For instance, mononuclear complexes of cadmium(II) and cobalt(II) with 3-methyl-1H-pyrazole-4-carboxylic acid have been reported. rsc.org In the cadmium complex, [Cd(HMPCA)2(H2O)4], the ligand coordinates to the metal center, while in the cobalt complex, [Co(H2MPCA)2(DMF)2(H2O)2]Cl2, the ligand is also part of the coordination sphere. rsc.org

The synthesis of copper(II) complexes with various pyrazole-carboxylic acid ligands has also been explored. acs.org These reactions can yield mono- or dinuclear species, as well as tri- or hexanuclear derivatives, depending on the reaction conditions. acs.org The study of such complexes provides insight into the coordination preferences of different transition metals and the factors that govern the assembly of polynuclear structures.

Below is a table summarizing some reported transition metal complexes with related pyrazole-carboxylic acid ligands.

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

| Cadmium(II) | 3-Methyl-1H-pyrazole-4-carboxylic acid | [Cd(HMPCA)2(H2O)4] | Mononuclear | rsc.org |

| Cobalt(II) | 3-Methyl-1H-pyrazole-4-carboxylic acid | [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Mononuclear | rsc.org |

| Copper(II) | Pyrazole-3,5-dicarboxylic acid | [Cu2(pzdc)2(H2O)2] | Dinuclear | rsc.org |

| Cobalt(II) | para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)-benzoic acid | poly-[Co(HL4)2]·H2O | Polymeric | worktribe.comacs.org |

| Copper(II) | para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)-benzoic acid | poly-[Cu(HL4)2]·2MeOH | Polymeric | worktribe.comacs.org |

While less common than transition metal complexes, main group metal complexes with pyrazole-based ligands have also been synthesized and characterized. The synthesis of acylpyrazolone salts and their complexes with main group elements has been described, yielding a structurally diverse set of coordination complexes. nih.govacs.org These studies demonstrate that acylpyrazolone ligands can form stable complexes with metals of varying ionic radii. nih.govacs.org

For example, sodium complexes with acylpyrazolone ligands have been shown to form polymeric structures in the solid state through intermolecular hydrogen bonding or bridging of the ligand. nih.gov The coordination geometry around the sodium ion is often octahedral. nih.gov The synthesis and characterization of such complexes are important for understanding the coordination chemistry of main group elements and for developing new materials with interesting properties.

Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid to act as a bridging ligand makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are formed through the self-assembly of metal ions or clusters with organic linkers.

The pyrazolate-carboxylate mixed-ligand system has been successfully utilized in the crystal engineering of coordination polymers. worktribe.comacs.org By carefully selecting the metal ion, the pyrazole-carboxylate ligand, and any co-ligands, it is possible to control the dimensionality and topology of the resulting framework. For example, the reaction of a bis-pyrazole ligand with a dicarboxylate co-ligand and Co(II) ions can lead to the formation of either a two-dimensional polymer or a three-dimensional framework, depending on the synthesis conditions. worktribe.comacs.org

The flexibility of the pyrazole-carboxylate ligand, influenced by the alkyl substituents, can also play a role in determining the final structure. Flexible pyrazole-carboxylate coordination polymers can lead to the formation of low-dimensional assemblies. worktribe.comacs.org The study of these self-assembly processes provides valuable insights into the design of new MOFs and coordination polymers with tailored properties for applications in areas such as gas storage, separation, and catalysis.

Potential Contributions to Advanced Materials Science Non Biological

Incorporation into Advanced Polymeric Systems and Composites

The structure of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid is well-suited for its use as a monomer or a functional linker in the synthesis of advanced polymers, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). unibo.itacs.orgresearchgate.net CPs and MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. researchgate.net The pyrazole (B372694) and carboxylate groups of the title compound can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional networks. acs.orgacs.org The resulting polymers can exhibit high porosity, thermal stability, and tailored functionalities depending on the choice of metal and the ligand's specific structure. researchgate.netresearchgate.net

The alkyl substituents (methyl and propyl groups) on the pyrazole ring can influence the properties of the resulting polymer. They can affect the solubility of the monomer, the steric environment around the metal centers, and the packing of the polymer chains, thereby tuning the framework's pore size, stability, and guest-molecule affinity. researchgate.net For instance, pyrazole-carboxylate ligands have been successfully used to construct highly porous MOFs for gas separation and storage. mdpi.com Coordination polymers based on pyrazole carboxylic acids have also been investigated for their photocatalytic properties in degrading organic pollutants. acs.org The incorporation of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid could lead to new functional polymers with unique structural and chemical properties. researchgate.net

Table 1: Examples of Coordination Polymers Derived from Pyrazole-Carboxylic Acid Ligands Data extrapolated from studies on analogous compounds.

| Ligand | Metal Ion | Resulting Polymer Type | Potential Application | Reference |

| 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid | Co(II), Ni(II) | 1D Chain / 3D Supramolecular | Photocatalysis | acs.org |

| 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole) | Co(II) | 2D Sheets / 3D α-Po Structure | Magnetic Materials | acs.org |

| Pyrazole-4-carboxylic acid | Various | Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | researchgate.netmdpi.com |

| Copper(II) Monocarboxylates with Pyrazole | Cu(II) | 1D or 3D Coordination Polymers | Functional Materials | unibo.it |

Surface Modification and Coating Applications for Enhanced Properties

The functional groups of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid make it a strong candidate for surface modification applications, particularly in the development of anti-corrosion coatings. Pyrazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, including carbon steel and copper, in acidic environments. semanticscholar.orgbohrium.comiapchem.org The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that limits the access of corrosive species. semanticscholar.orgnih.gov

Adsorption occurs through the heteroatoms (nitrogen and oxygen) which can coordinate with the vacant d-orbitals of the metal atoms on the surface. mdpi.com The pyrazole ring and the carboxylic acid group provide multiple adsorption centers. The lone pair electrons on the nitrogen atoms and the negatively charged oxygen atoms of the carboxylate group can form strong coordinate bonds with the metal surface. acs.org The planar structure of the pyrazole ring allows for efficient surface coverage. Theoretical studies have shown that pyrazole derivatives can be chemisorbed on metal surfaces, leading to high inhibition efficiencies. nih.gov The presence of the methyl and propyl groups could further enhance the protective layer by creating a more hydrophobic (water-repelling) surface. nih.gov

Table 2: Corrosion Inhibition Efficiency of Pyrazole Derivatives on Steel Data from studies on analogous compounds in 1 M HCl.

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) | Type | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 10⁻³ M | 90.8 | Mixed | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 10⁻³ M | 91.8 | Mixed | nih.gov |

| Substituted Pyrazole Derivative | 10⁻³ M | 91.5 | Mixed | bohrium.com |

| Pyrazole Benzoic Acid Derivative | Not specified | High | Mixed | semanticscholar.org |

Development of Hybrid Organic-Inorganic Materials for Specific Technologies

The ability of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid to coordinate with metal ions is fundamental to its potential in creating hybrid organic-inorganic materials. uv.es These materials combine the properties of both organic components (flexibility, processability, functionality) and inorganic components (stability, conductivity, magnetic properties) at the molecular level. Metal-organic frameworks (MOFs), as discussed earlier, are a prime example of such materials. researchgate.net

Research on the closely related compound, 3-methyl-1H-pyrazole-4-carboxylic acid, has shown that it can form mononuclear and polynuclear complexes with metals like cadmium (Cd) and cobalt (Co). rsc.org These complexes exhibit interesting physical properties, such as solid-state fluorescence and electrocatalytic activity. rsc.org For example, a cadmium-based 3D coordination polymer displayed green fluorescence, while a cobalt complex showed excellent catalytic activity for the oxygen evolution reaction (OER). rsc.org The synthesis of such complexes with 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid could lead to new hybrid materials for applications in light-emitting devices, catalysis, and energy conversion technologies. The specific structure of the ligand, including its substituents, plays a crucial role in determining the final structure and properties of the hybrid material. nih.gov

Table 3: Properties of Metal Complexes with 3-methyl-1H-pyrazole-4-carboxylic acid

| Metal Complex | Structure Type | Key Property | Potential Technology Application | Reference |

| [Cd(HMPCA)₂(H₂O)₄] | Mononuclear Complex | Green Fluorescence | Optoelectronics, Sensing | rsc.org |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | Mononuclear Complex | Electrocatalytic (OER/ORR) | Energy Conversion, Water Splitting | rsc.org |

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | 3D Coordination Polymer | Green Fluorescence, Porous | Sensing, Separation | rsc.org |

Sensing Applications (e.g., Chemosensors for Metal Ions or Small Molecules)

Pyrazole derivatives are a significant class of compounds used in the design of chemosensors for the detection of metal ions and other small molecules. nih.govmdpi.com The nitrogen atoms in the pyrazole ring act as excellent binding sites for cations, and this binding event can be translated into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.gov The design of these sensors often involves combining the pyrazole moiety with other functional groups that possess specific photophysical properties. nih.gov

The structure of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid provides a robust platform for developing selective chemosensors. The pyrazole ring can serve as the primary recognition and binding site for a target metal ion. nih.gov The carboxylic acid group could be used to anchor the sensor to a substrate or to further modify the molecule to enhance its sensing properties. Upon complexation with a metal ion, changes in the electronic structure of the molecule can lead to a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. semanticscholar.org Furthermore, luminescent MOFs constructed from pyrazole-carboxylate linkers are being extensively studied for their use in chemical sensing, as guest molecules entering the pores of the framework can interact with the ligand and alter its emission properties. rsc.orgrsc.orgresearchgate.net This offers a pathway to develop solid-state sensors based on polymers derived from 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid. researchgate.net

Table 4: Overview of Pyrazole-Based Chemosensors

| Sensor Type | Target Analyte | Detection Method | Key Feature | Reference |

| Pyridine-Pyrazole Derivative | Al³⁺ | Colorimetric & Fluorescent | High selectivity and sensitivity | nih.gov |

| Pyrazole-Pyrazoline Derivative | Fe³⁺ | "Turn-on" Fluorescence | Low limit of detection (0.025 μM) | semanticscholar.org |

| Imine-Pyrazole Derivative | Cu²⁺ | Colorimetric ("naked-eye") | High selectivity in aqueous solution | nih.gov |

| Pyrazoline Derivative | Fe³⁺ | "On-Off" Fluorescence | Precise metal ion detection | tandfonline.com |

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes for Complex Pyrazole (B372694) Derivatives

A primary challenge in the field is the development of synthetic methodologies that are not only efficient and high-yielding but also environmentally benign. researchgate.net Future research will increasingly focus on "green" synthetic strategies for pyrazole derivatives, including 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid. jetir.orgtandfonline.comthieme-connect.com This involves the use of renewable solvents, solvent-free reaction conditions, and the development of recyclable catalysts to minimize environmental impact. jetir.orgtandfonline.com

Key areas for future investigation include:

Microwave and Ultrasound-Assisted Synthesis: These techniques have the potential to significantly reduce reaction times and improve yields, offering a more sustainable alternative to conventional heating methods. ias.ac.ineurekaselect.commdpi.com

Catalyst Innovation: The design of novel heterogeneous catalysts, such as nano-ZnO and Amberlyst-70, will be crucial for developing efficient and recyclable synthetic protocols. mdpi.com

One-Pot, Multi-Component Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, offer a streamlined and atom-economical approach to synthesizing complex pyrazole derivatives. mdpi.commdpi.com

| Synthetic Strategy | Key Advantages | Representative Catalyst/Condition |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Controlled microwave irradiation |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Ultrasonic irradiation |

| Heterogeneous Catalysis | Recyclability, ease of separation | Nano-ZnO, Amberlyst-70 |

| Multi-Component Reactions | Atom economy, operational simplicity | One-pot synthesis |

Exploration of Underexplored Chemical Transformations and Functionalizations

While the synthesis of the pyrazole core is well-established, the exploration of novel chemical transformations and functionalizations of pre-existing pyrazole scaffolds like 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid remains a fertile ground for research. Future work will likely focus on post-synthetic modifications that introduce diverse functional groups onto the pyrazole ring, thereby expanding the chemical space and potential applications of these compounds. mdpi.com

Promising areas of research include:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups at specific positions of the pyrazole ring in the later stages of a synthetic sequence.

Novel Ring-Forming Reactions: Investigating new cycloaddition and cyclization reactions to construct fused pyrazole systems with unique structural and electronic properties. mdpi.comresearchgate.net

Photochemical Transformations: Harnessing the power of light to drive novel chemical reactions and rearrangements of pyrazole derivatives, potentially leading to the synthesis of previously inaccessible molecular architectures. researchgate.net

Application of Advanced Characterization Techniques for Elucidating Complex Structures and Dynamics

A thorough understanding of the structure and dynamics of pyrazole derivatives is essential for establishing clear structure-property relationships. Future research will increasingly rely on a combination of advanced characterization techniques to provide a comprehensive picture of these molecules.

Key techniques and their future applications include:

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 1H-13C HMBC, 1H-15N HMBC, and NOESY, will be instrumental in unambiguously determining the structure and conformation of complex pyrazole derivatives in solution. mdpi.com

Single-Crystal X-ray Crystallography: This technique will continue to be the gold standard for determining the precise three-dimensional structure of pyrazole-based compounds in the solid state, providing valuable insights into intermolecular interactions. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry will be crucial for confirming the molecular weight and elemental composition of newly synthesized pyrazole derivatives. researchgate.net

Rational Design of Highly Functional Coordination Materials with Tunable Properties

The nitrogen atoms in the pyrazole ring, along with the carboxylic acid group in compounds like 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid, make them excellent ligands for the construction of coordination materials, such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Future research in this area will focus on the rational design of these materials with tailored properties for specific applications.

Key research challenges and opportunities include:

Predictive Design: Developing design principles to control the topology, porosity, and functionality of pyrazole-based coordination materials.

Functional Materials: Engineering materials with specific properties for applications in gas storage, catalysis, sensing, and drug delivery.

Dynamic Materials: Exploring the synthesis of "smart" coordination materials that can respond to external stimuli, such as light, temperature, or the presence of specific molecules.

Integration of Computational Methods with Experimental Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, and its integration with experimental studies will be crucial for accelerating the discovery and development of new pyrazole derivatives. eurasianjournals.com Future research will leverage computational methods for a variety of purposes. eurasianjournals.com

Key areas of integration include:

Predicting Reaction Outcomes: Using quantum mechanical calculations, particularly density functional theory (DFT), to predict the regioselectivity and stereoselectivity of chemical reactions, thereby guiding synthetic efforts. eurasianjournals.comresearchgate.net

Virtual Screening: Employing molecular docking and other computational techniques to screen large libraries of virtual pyrazole derivatives for their potential biological activity or material properties. nih.gov

Understanding Reaction Mechanisms: Using computational modeling to elucidate the detailed mechanisms of chemical reactions, providing insights that can be used to optimize reaction conditions.

| Computational Method | Application in Pyrazole Research |

| Density Functional Theory (DFT) | Predicting electronic structure, reaction mechanisms, and spectroscopic properties. eurasianjournals.com |

| Molecular Docking | Virtual screening for potential biological targets. nih.gov |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and conformational flexibility of pyrazole derivatives. eurasianjournals.com |

Addressing Fundamental Research Questions Related to Pyrazole Reactivity and Structure-Property Relationships

Despite decades of research, fundamental questions regarding the reactivity and structure-property relationships of pyrazole derivatives remain. Future research will aim to provide a deeper understanding of these fundamental aspects, which will in turn enable the more rational design of new compounds with desired properties. nih.gov

Key research questions to be addressed include:

Tautomerism: A more thorough investigation into the tautomeric equilibria of asymmetrically substituted pyrazoles and the factors that influence them. researchgate.net

Aromaticity: Quantifying the aromaticity of the pyrazole ring and understanding how it is affected by substitution.

Substituent Effects: Systematically studying the influence of different substituents on the electronic properties, reactivity, and biological activity of the pyrazole core.

By addressing these future directions and research challenges, the scientific community will continue to unlock the full potential of 3-Methyl-5-propyl-1h-pyrazole-4-carboxylic acid and the broader class of pyrazole derivatives, leading to innovations across a wide range of scientific disciplines.

Q & A

Basic: What are the common synthetic routes for 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid, and what are their advantages and limitations?

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine, followed by hydrolysis . Adapting this method, researchers could substitute phenylhydrazine with propyl-containing hydrazines to introduce the 5-propyl group. Limitations include potential side reactions during cyclization and the need for precise stoichiometric control. Hydrolysis steps may require optimization to avoid decarboxylation or byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid, and what key spectral features should be analyzed?

Key techniques include:

- NMR : Analyze chemical shifts for the pyrazole ring protons (δ 6.5–8.5 ppm), methyl (δ 1.2–1.5 ppm), and propyl groups (δ 0.9–1.2 ppm for CH3, δ 1.5–1.7 ppm for CH2).

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

- XRD : Resolve crystal packing and hydrogen-bonding interactions, critical for confirming tautomeric forms .

Advanced: How can researchers optimize reaction conditions to improve the yield and purity of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid during multi-step synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF/DCM mixtures) to enhance cyclization efficiency .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.

- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. For final hydrolysis, mild basic conditions (e.g., NaOH/EtOH) prevent decarboxylation .

Advanced: What strategies are employed to resolve contradictions between computational modeling and experimental data (e.g., XRD vs DFT) for 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid derivatives?

- Benchmarking : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with XRD data to validate bond lengths and angles .

- Tautomer analysis : Use NMR and IR to identify dominant tautomers (e.g., 1H-pyrazole vs 2H-pyrazole), which may differ from computational predictions.

- Solvent effects : Incorporate solvent models (e.g., PCM) in DFT to better match experimental spectral data .

Advanced: What in silico approaches are recommended for predicting the biological activity and toxicity profile of novel derivatives based on 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid?

- Molecular docking : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina or Schrödinger Suite.

- ADMET prediction : Use tools like SwissADME or ProTox-II to assess bioavailability, hepatotoxicity, and mutagenicity.

- QSAR modeling : Develop regression models correlating substituent effects (e.g., propyl chain length) with activity data from analogous compounds .

Basic: What are the primary applications of 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid in chemical research?

This compound serves as a versatile intermediate:

- Heterocyclic synthesis : Used to prepare fused pyrazole systems (e.g., pyrazolo[1,5-a]pyrimidines) via reactions with nitriles or aldehydes.

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .

Advanced: How can researchers address challenges in regioselective functionalization of the pyrazole ring in 3-Methyl-5-propyl-1H-pyrazole-4-carboxylic acid?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the carboxylic acid) to steer electrophilic substitution to the N-1 or C-5 positions.